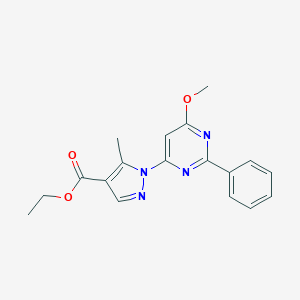
2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide, also known as DCFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCFN is a member of the nicotinamide family of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide has also been shown to exhibit anti-inflammatory and antioxidant effects. It has been found to inhibit the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide for lab experiments is its relatively low toxicity compared to other anticancer drugs. However, its solubility in aqueous solutions is limited, which can make it difficult to administer in certain types of experiments.
Orientations Futures
There are several potential future directions for research on 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide. One area of interest is the development of new anticancer drugs based on the structure of 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide. Another potential direction is the investigation of its anti-inflammatory and antioxidant effects in other disease models, such as neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide involves the reaction of 2,4-dimethylphenylamine with 2,6-dichloronicotinoyl chloride in the presence of a base, followed by the addition of 5-fluoronicotinoyl chloride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.
Propriétés
Nom du produit |
2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoronicotinamide |
|---|---|
Formule moléculaire |
C14H11Cl2FN2O |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
2,6-dichloro-N-(2,4-dimethylphenyl)-5-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl2FN2O/c1-7-3-4-11(8(2)5-7)18-14(20)9-6-10(17)13(16)19-12(9)15/h3-6H,1-2H3,(H,18,20) |
Clé InChI |
PWBSYGBECQJDDI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)
![3-Ethyl-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287476.png)

![methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287480.png)
![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287485.png)
![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-ethylpyrazole-4-carboxamide](/img/structure/B287486.png)